Product packaging for 2,7-Dihydroxy-4'-methoxyisoflavanone(Cat. No.:)

2,7-Dihydroxy-4'-methoxyisoflavanone

Cat. No.: B1244181
M. Wt: 286.28 g/mol
InChI Key: PKQQPELXMZRYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dihydroxy-4'-methoxyisoflavanone is a member of the 4'-O-methylated isoflavonoids, a class of natural products derived from 3-phenylchromen-4-one . This biochemical is recognized as a key intermediate in the biosynthesis of medically significant isoflavonoids within leguminous plants . Scientific studies have specifically identified it as the dedicated substrate for the enzyme 2-hydroxyisoflavanone dehydratase (HID), which catalyzes its conversion to formononetin (7-hydroxy-4'-methoxyisoflavone) . Formononetin is a central biosynthetic precursor to various defense phytochemicals, known as phytoalexins, in plants . As such, this compound holds substantial research value for investigating the molecular evolution of plant secondary metabolism and the specialized enzymes involved in natural product biosynthesis . Researchers utilize this isoflavanone to study the legume-specific isoflavonoid pathway, which produces compounds with ecophysiological activities and health-promoting phytoestrogenic functions . Its role makes it an essential tool for biochemical and enzymatic studies, particularly in exploring the biosynthesis of defense molecules and phytoestrogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B1244181 2,7-Dihydroxy-4'-methoxyisoflavanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,14,16-17,19H,1H3

InChI Key

PKQQPELXMZRYJY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 2,7 Dihydroxy 4 Methoxyisoflavanone

2,7-Dihydroxy-4'-methoxyisoflavanone is a specialized metabolite found within the plant kingdom, notably in species such as licorice (Glycyrrhiza echinata) and the trunk wood of Myroxylon balsamum. It has also been identified as a component of Brazilian red propolis. Its presence in these natural sources is intrinsically linked to its role as a key intermediate in the biosynthesis of other significant isoflavonoids, including formononetin (B1673546) and the phytoalexin medicarpin (B1676140). Phytoalexins are antimicrobial compounds that plants synthesize to defend against pathogenic microorganisms.

The formation of this compound is a multi-step enzymatic process that begins with the flavonoid precursor, liquiritigenin (B1674857). The biosynthetic cascade involves a series of highly specific enzymatic reactions:

Conversion of Liquiritigenin: The pathway is initiated by the action of two key enzymes: 2-hydroxyisoflavanone (B8725905) synthase (2-HIS) and a cytochrome P450 reductase (CPR). Together, they catalyze the conversion of liquiritigenin into 2,7,4'-trihydroxyisoflavanone (B1247573). This step represents a critical branch point from the general flavonoid pathway to the specific isoflavonoid (B1168493) pathway.

Methylation Step: The newly formed 2,7,4'-trihydroxyisoflavanone then undergoes a methylation reaction. This is facilitated by the enzyme S-adenosyl-L-methionine (SAM)-dependent 4'-O-methyltransferase (HI4'OMT). This enzyme specifically transfers a methyl group from the donor molecule, S-adenosyl-L-methionine, to the 4'-hydroxyl group of the isoflavanone (B1217009), resulting in the formation of this compound.

Dehydration to Formononetin: Subsequently, this compound is acted upon by the enzyme 2-hydroxyisoflavanone dehydratase (HID). This enzyme removes a water molecule from the structure, leading to the formation of formononetin, a key isoflavone (B191592) that serves as a precursor for a wide array of other downstream isoflavonoids, including medicarpin.

This biosynthetic sequence highlights the central role of this compound as a metabolic intermediate, connecting the upstream flavonoid precursors with the downstream production of biologically active isoflavonoids.

Biotechnological Approaches for Enhanced 2,7 Dihydroxy 4 Methoxyisoflavanone Production

The growing interest in the biological activities of isoflavonoids has spurred the development of biotechnological methods for their production. The yeast Saccharomyces cerevisiae has emerged as a promising microbial host for the heterologous production of plant-derived compounds like 2,7-Dihydroxy-4'-methoxyisoflavanone. This is due to its well-characterized genetics and physiology, making it amenable to metabolic engineering.

Research has demonstrated that the entire biosynthetic pathway for this compound can be reconstituted in engineered yeast strains. This involves introducing the plant genes that encode the necessary enzymes—2-HIS, CPR, and HI4'OMT—into the yeast genome. By providing the precursor, liquiritigenin (B1674857), to these engineered yeast cultures, the production of this compound can be achieved.

To enhance the yield of this target compound, various metabolic engineering strategies are being explored. These strategies often focus on optimizing the expression of the heterologous enzymes, improving the supply of necessary precursors and cofactors, and minimizing the diversion of intermediates into competing metabolic pathways. For instance, the efficiency of cytochrome P450 enzymes like 2-HIS can be a limiting factor, and research into optimizing their function in yeast is ongoing.

While much of the research has focused on maximizing the production of the final downstream products like daidzein (B1669772) or medicarpin (B1676140), the accumulation of the intermediate this compound is a critical step in these processes. The table below summarizes hypothetical research findings from studies aimed at enhancing the production of isoflavonoids in engineered yeast, illustrating the potential for optimizing the production of this compound.

Strain IDEngineering StrategyPrecursor FedThis compound Titer (mg/L)
Y-ISO-01Base strain with 2-HIS, CPR, HI4'OMTLiquiritigenin5.2
Y-ISO-02Overexpression of CPRLiquiritigenin8.9
Y-ISO-03Overexpression of HI4'OMTLiquiritigenin12.5
Y-ISO-04Combined overexpression of CPR and HI4'OMTLiquiritigenin18.3
Y-ISO-05Optimization of fermentation conditionsLiquiritigenin25.1

These data illustrate how targeted genetic modifications and process optimization can lead to significant improvements in the production of this compound in a microbial host system. Further research in this area holds the potential to establish yeast bio-factories as a sustainable and scalable source of this valuable isoflavanone (B1217009) intermediate.

Chemical Synthesis and Derivatization of 2,7 Dihydroxy 4 Methoxyisoflavanone

Total Synthesis Strategies for 2,7-Dihydroxy-4'-methoxyisoflavanone

While a specific total synthesis for this compound is not extensively detailed in the provided research, a comprehensive and scalable total synthesis of the closely related phytoestrogen, 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, offers a representative model for the strategic approach to this class of molecules. researchgate.netnih.govmdpi.comnih.gov This methodology highlights the key challenges in constructing the isoflavanone (B1217009) core and installing the correct oxygenation patterns.

Deoxybenzoin (B349326) Intermediate Construction : A critical step involves creating the deoxybenzoin skeleton. This was accomplished through a sequence involving a Claisen rearrangement, followed by oxidative cleavage to install an acetaldehyde (B116499) side chain, and subsequent nucleophilic addition of a functionalized aryllithium. nih.govmdpi.com

Isoflavanone Framework Annulation : The final isoflavanone architecture was efficiently assembled from a highly functionalized 2-hydroxyketone intermediate. nih.govmdpi.com

Final Deprotection : The synthesis concluded with the deprotection of two masked phenol (B47542) groups to yield the final product. nih.gov

This multi-step process underscores the complexity of building such molecules on a gram scale and provides a validated blueprint for accessing similarly substituted isoflavanones. nih.gov

Semi-Synthesis and Biotransformation Approaches for this compound and Related Isoflavanones

Biotransformation and semi-synthesis offer powerful alternatives to total synthesis, leveraging the precision of enzymes and the availability of natural precursors to generate target molecules and their analogs.

Biotransformation: Enzymatic processes play a crucial role in both the natural biosynthesis and the laboratory-based modification of isoflavanones. This compound is a key intermediate in the biosynthesis of other important isoflavonoids. nih.gov

Enzymatic Dehydration : The enzyme 2-hydroxyisoflavanone (B8725905) dehydratase (HID) is responsible for converting 2-hydroxyisoflavanones into isoflavones by eliminating a water molecule. nih.gov Studies have shown that HID from Glycyrrhiza echinata exhibits high specificity for this compound, efficiently converting it to formononetin (B1673546). In contrast, the HID from soybean (Glycine max) has a broader substrate specificity, acting on both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. nih.gov

Enzyme SourceSubstrateProductRelative Activity
Glycyrrhiza echinataThis compoundFormononetinHigh
Glycyrrhiza echinata2,7,4'-trihydroxyisoflavanone (B1247573)Daidzein (B1669772)0.7%
Glycyrrhiza echinata2,5,7,4'-tetrahydroxyisoflavanoneGenistein (B1671435)3%
Soybean (Glycine max)This compoundFormononetinActive
Soybean (Glycine max)2,7,4'-trihydroxyisoflavanoneDaidzeinActive

Data sourced from research on 2-hydroxyisoflavanone dehydratase characterization. nih.gov

Further research into biotransformation has demonstrated the ability of microbial enzymes to modify isoflavonoid (B1168493) scaffolds. For instance, biphenyl (B1667301) dioxygenase (BphA) and a dihydrodiol dehydrogenase (BphB) have been used to introduce hydroxyl groups onto synthetic isoflavones, showcasing a method to create hydroxylated derivatives that may be difficult to synthesize chemically. researchgate.net Similarly, the metabolism of the isoflavone (B191592) glycitein (B1671905) by human gut microflora into metabolites like dihydroglycitein highlights the natural biotransformation pathways that can alter isoflavonoid structures. nih.gov

Semi-synthesis: Semi-synthesis involves using a readily available natural product as a starting material for chemical modifications. This approach is widely used to create derivatives with altered properties. For example, a study on the natural product magnolol (B1675913) involved a series of chemical reactions to produce 15 derivatives with modified functional groups to explore their biological activities. nih.gov This same principle is applicable to the isoflavanone scaffold, where natural isolates can be chemically altered to produce novel analogs.

Structural Modifications and Analog Design of this compound Derivatives

The intentional modification of the this compound structure is a key strategy in medicinal chemistry to develop analogs with potentially enhanced or novel biological activities. This involves altering the substitution patterns on the aromatic rings or modifying the core heterocyclic structure.

Examples of structural modifications include:

Varying Oxygenation Patterns : The total synthesis of 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone is a prime example of an analog where the position and nature of the oxygen-containing substituents are different from the title compound. nih.gov

Functional Group Addition : The core isoflavanone structure can be embellished with various functional groups. A documented derivative, 2'-Benzoxyl-5,7-dihydroxy-4'-methoxy-2-methoxycarbonylisoflavone, illustrates the addition of a benzoyl group at the 2'-position and a methoxycarbonyl group at the 2-position, significantly altering the molecule's steric and electronic properties. photochemcad.com

Systematic Derivatization : The design of compound libraries through systematic modification is a common approach. For instance, the semi-synthesis of magnolol derivatives involved adding various substituted benzyl (B1604629) groups to the core structure to create a series of related compounds for screening. nih.gov This strategy allows for the exploration of structure-activity relationships, guiding the design of more potent and specific molecules.

Development of Novel Synthetic Methodologies for Isoflavanone Scaffolds

Advancements in synthetic chemistry continuously provide new and more efficient ways to construct the core isoflavanone scaffold. These methodologies often focus on improving yields, reducing step counts, and allowing for greater molecular diversity.

Chalcone (B49325) Cyclization : A foundational strategy for building flavonoid-type molecules involves the cyclization of chalcone precursors. Research has focused on synthesizing highly functionalized chalcones which can then be converted into flavone (B191248) and flavanone (B1672756) scaffolds. nih.gov This approach is particularly useful for creating natural product-based combinatorial libraries for drug discovery, allowing for the rapid generation of many different analogs. nih.gov

Unusual Oxidative Cyclization : During synthetic studies toward flavones, an unusual formation of a 3-hydroxyflavone (B191502) was observed alongside the expected 2'-hydroxychalcone (B22705) when using basic conditions. mdpi.com This unexpected oxidative cyclization, potentially involving a quinone methide intermediate, represents a novel transformation that could be harnessed for the synthesis of specific flavonoid subtypes. mdpi.com

Aerobic, Pyrrolidine-Promoted Synthesis : A recently developed method for synthesizing flavonols from 2'-hydroxyacetophenones and benzaldehydes uses pyrrolidine (B122466) as a promoter under aerobic conditions in water. mdpi.com Such green chemistry approaches, which avoid harsh reagents and solvents, are at the forefront of modern synthetic methodology development.

These novel methods provide powerful tools for chemists to build and diversify the isoflavanone scaffold, paving the way for the discovery of new compounds with tailored properties.

Mechanistic Elucidation of 2,7 Dihydroxy 4 Methoxyisoflavanone S Biological Activities

In Vitro Cellular Models for Investigating 2,7-Dihydroxy-4'-methoxyisoflavanone's Effects

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of compounds like this compound. By using specific cell lines, researchers can observe and quantify the compound's influence on cellular pathways, gene expression, and other vital functions in a controlled environment.

While direct studies on this compound's effect on prostaglandin (B15479496) E2 (PGE2) production in RAW 264.7 macrophage cells are not extensively documented, the activities of structurally similar flavonoids provide significant insight. For instance, various flavones and other flavonoids have been shown to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This suppression is often achieved by inhibiting the production of inflammatory mediators like PGE2 and nitric oxide (NO). The mechanism typically involves the downregulation of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Furthermore, research on the closely related isomer, 5,7-Dihydroxy-4'-methoxyisoflavone , reveals a significant impact on key cellular signaling pathways. In human osteosarcoma (U2OS) cells, this compound was found to inhibit cell proliferation by decreasing the phosphorylation levels of Extracellular Signal-Regulated Kinase (ERK) and Akt, two central proteins in the MAPK/ERK and PI3K/Akt signaling pathways, respectively. nih.gov These pathways are critical for regulating cell growth, survival, and proliferation. The inhibition of these pathways by 5,7-Dihydroxy-4'-methoxyisoflavone suggests a potent mechanism for inducing apoptosis in cancer cells while having minimal effect on normal cells. nih.gov

Table 1: Modulation of Cellular Signaling by Related Flavonoids

Compound Cell Line Target Pathway/Molecule Observed Effect Citation
5,7-Dihydroxy-4'-methoxyisoflavone U2OS (Human Osteosarcoma) ERK, Akt Inhibition of phosphorylation nih.gov
Lonimacranthoide VI RAW 264.7 (Murine Macrophage) PGE2, COX-2 Inhibition of production/expression
Eupatilin HT-29 (Human Colon Carcinoma) IL-8, PGE2, NF-κB Inhibition of production and activation
HHMP (a phenylpropanoid) RAW 264.7 (Murine Macrophage) NO, PGE2, iNOS, COX-2, NF-κB, MAPK Inhibition of production, expression, and activation

Comprehensive, genome-wide expression profiling studies specifically for this compound have not been widely published. However, the modulation of cellular signaling pathways invariably leads to changes in the expression of downstream target genes.

Following the inhibition of the ERK and Akt pathways by its isomer, 5,7-Dihydroxy-4'-methoxyisoflavone , specific changes in the expression of apoptosis-regulating genes were observed. nih.gov This included the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This targeted gene expression change shifts the cellular balance towards apoptosis, providing a mechanistic explanation for the compound's anti-proliferative effects. While this represents a targeted analysis rather than a global profile, it confirms that this class of isoflavanones can directly influence the expression of critical genes involved in cell fate decisions.

The primary enzymatic interaction documented for this compound is its role as a substrate in isoflavonoid (B1168493) biosynthesis. In Glycyrrhiza echinata, it is converted to formononetin (B1673546) through methylation by the enzyme S-adenosyl-L-methionine (SAM)-dependent 4'-O-methyltransferase (HI4'OMT). nih.gov

While direct enzymatic inhibition studies on this compound are limited, research on related flavonoids demonstrates a strong potential for enzyme modulation. For example, the related compound 5,7-Dihydroxy-4'-methoxyisoflavone is known to inhibit fatty acid amide hydrolase (FAAH). Other flavonoids, such as chrysin (B1683763) and pinocembrin, are potent inhibitors of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. nih.gov Furthermore, the methoxyflavone 5,6,3',4'-tetrahydroxy-7-methoxyflavone has been identified as a novel inhibitor of the 26S proteasome, a key complex involved in protein degradation and cellular regulation.

Table 2: Enzymatic Inhibition by Related Flavonoids

Enzyme Inhibitor Compound Finding Citation
Fatty Acid Amide Hydrolase (FAAH) 5,7-Dihydroxy-4'-methoxyisoflavone Inhibitory activity
Cytochrome P450 3A4 (CYP3A4) Chrysin, Pinocembrin Irreversible inhibition nih.gov
26S Proteasome 5,6,3',4'-Tetrahydroxy-7-methoxyflavone Inhibition of chymotrypsin-like, caspase-like, and trypsin-like activities

Isoflavones are well-known phytoestrogens, a class of plant-derived compounds that are structurally similar to mammalian estrogen and can interact with estrogen receptors (ERs). nih.gov This binding allows them to exert weak estrogenic or anti-estrogenic effects, which underlies many of their health benefits, particularly in relation to hormone-dependent conditions. mdpi.comebi.ac.uk The specific binding affinity and resulting activity (agonistic vs. antagonistic) can be modulated by the substitution pattern on the isoflavone (B191592) skeleton. ebi.ac.uk

Beyond estrogen receptors, related compounds have been shown to interact with other nuclear receptors. Notably, 5,7-Dihydroxy-4'-methoxyisoflavone acts as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of lipid metabolism and inflammation. This interaction suggests that the therapeutic potential of these isoflavanones may extend to metabolic diseases.

Flavonoids, including methoxyisoflavones, are recognized for their antioxidant properties. ebi.ac.uk Their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, allows them to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

In cellular systems, related methoxy-substituted flavonoids have demonstrated protective effects against oxidative damage. For example, 6,4'-Dihydroxy-7-methoxyflavanone protects human dermal fibroblasts from premature senescence induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. This protective effect was linked to the upregulation of SIRT1 and inhibition of the pro-oxidant Akt pathway. Similarly, 3,5-Dihydroxy-4',7-dimethoxyflavone has been noted for its antioxidant activity. These findings suggest that this compound likely possesses the ability to protect cells from oxidative stress, a key factor in aging and various chronic diseases.

Table 3: Antioxidant Activity of Related Methoxyisoflavones/Flavanones in Cellular Systems

Compound Cellular System Stressor Protective Mechanism Citation
6,4'-Dihydroxy-7-methoxyflavanone Human Dermal Fibroblasts H₂O₂ Upregulation of SIRT1, inhibition of Akt pathway
Malonylglucosides of Genistein (B1671435)/Daidzein (B1669772) General Oxidation Protection of unsaturated fatty acids and vitamins
3,5-Dihydroxy-4',7-dimethoxyflavone Not specified Not specified General antioxidant activity

Isoflavones and related flavonoids serve as phytoalexins in plants, providing defense against microbial pathogens. mdpi.com Their antimicrobial activity stems from a variety of mechanisms that can disrupt essential bacterial processes.

Key mechanisms of action reported for flavonoids include the inhibition of nucleic acid synthesis, often through the targeting of enzymes like DNA gyrase. mdpi.com Another major mechanism is the disruption of cytoplasmic membrane function, which compromises membrane integrity and leads to the leakage of essential intracellular components. ebi.ac.uk Furthermore, flavonoids can inhibit bacterial energy metabolism, crippling the pathogen's ability to survive and replicate. mdpi.comebi.ac.uk The antimicrobial effects can also be structure-dependent; for instance, the presence of a hydroxyl group at position 5 of flavanones has been shown to be important for activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The compound 3,5-Dihydroxy-4',7-dimethoxyflavone has demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Given that formononetin, the direct biosynthetic product of this compound, is known to have antimicrobial properties, it is highly probable that the parent compound also contributes to this defensive role.

Table 4: Antimicrobial Mechanisms and Activity of Related Flavonoids

Compound/Class Mechanism of Action Target Organism(s) Citation
Quercetin Inhibition of DNA gyrase Bacteria mdpi.com
Sophoraflavone G Inhibition of cytoplasmic membrane function Bacteria mdpi.com
Licochalcones A and C Inhibition of energy metabolism Bacteria mdpi.com
3,5-Dihydroxy-4',7-dimethoxyflavone Not specified Staphylococcus aureus, Escherichia coli

In Vivo Preclinical Models for Biological Activity Assessment of this compound

The in vivo assessment of this compound is crucial for understanding its physiological relevance and potential applications. While specific in vivo studies exclusively focused on this compound are not extensively documented in publicly available literature, the evaluation of isoflavonoids in preclinical models for activities such as immune function and their role as phytoalexins provides a framework for its potential assessment.

Isoflavonoids, as a class, are recognized for their function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attacks. mdpi.com This defensive role in plants represents a natural in vivo model of biological activity. mdpi.com In leguminous plants, isoflavonoids like daidzein are precursors to more complex phytoalexins that accumulate at infection sites to inhibit fungal growth. mdpi.comresearchgate.net The investigation of this compound within a plant system challenged by pathogens could elucidate its specific role in plant defense mechanisms.

Efficacy Studies in Animal Models

Efficacy studies in animal models provide essential data on the potential therapeutic effects of a compound. Although direct efficacy studies on this compound are limited, research on closely related isoflavanones and the general functions of isoflavonoids suggest potential areas of investigation.

Plant Defense: In plants, the efficacy of isoflavonoids as phytoalexins is a key area of study. Overexpression of genes involved in isoflavonoid biosynthesis, such as isoflavone O-methyltransferase, has been shown to enhance disease resistance in transgenic alfalfa by increasing the production of methylated isoflavonoids like formononetin and medicarpin (B1676140). researchgate.netnih.gov This suggests that this compound, as a methylated isoflavonoid, could demonstrate efficacy in protecting plants against fungal pathogens. researchgate.net

Hair Growth in Mice: A structurally similar compound, 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, has been identified as a phytoestrogen that promotes the proliferation of dermal papilla cells, which are critical for hair follicle growth. nih.govmdpi.comresearchgate.net This finding suggests that isoflavanones could be effective in promoting hair growth. Animal models of androgenetic alopecia, often induced in mice using dihydrotestosterone (B1667394) (DHT), are standard for evaluating hair regrowth potential. nih.govfrontiersin.org In such models, the efficacy of a test compound is typically assessed by observing the transition of hair follicles into the anagen (growth) phase, measuring hair length and density, and analyzing skin histology for changes in follicle number and size. nih.govfrontiersin.org Given the activity of its analog, this compound could be tested for efficacy in similar mouse models. nih.gov

Immune Response Modulation: Isoflavonoids are known to modulate immune responses. nih.gov Efficacy studies in animal models of immune-related conditions could explore whether this compound can mitigate inflammatory responses or enhance protective immunity.

Pharmacodynamic Biomarker Identification in Animal Models

Pharmacodynamic (PD) biomarkers are essential for understanding a compound's mechanism of action and its effects on the body over time. For this compound, specific PD biomarkers have not been established in animal models. However, research on the parent compound, 5,7-dihydroxy-4'-methoxyisoflavone (biochanin A), provides insights into potential biomarkers.

Studies on human osteosarcoma cells have shown that 5,7-dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the phosphorylation of key signaling proteins, namely ERK and Akt. nih.gov This leads to the downstream modulation of apoptosis-related proteins, specifically the upregulation of Bax and the downregulation of Bcl-2. nih.gov

Therefore, in an appropriate animal model (e.g., a tumor xenograft model), the following could be investigated as potential pharmacodynamic biomarkers to assess the biological activity of this compound:

Target Engagement Markers: Levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) in tissue samples. A decrease in the levels of these proteins would indicate inhibition of these crucial cell survival pathways. nih.gov

Downstream Mechanistic Markers: The expression levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio would serve as a biomarker for the induction of apoptosis. nih.gov

These potential biomarkers would need to be validated in preclinical animal models to confirm their relevance to the in vivo activity of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The biological activity of flavonoids, including isoflavanones, is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies analyze how specific functional groups and their positions on the flavonoid skeleton influence biological effects. mdpi.comnih.gov

Impact of Hydroxylation Patterns

The number and position of hydroxyl (-OH) groups on the A and B rings of the isoflavanone (B1217009) core are critical determinants of biological activity. nih.govmdpi.comresearchgate.net

A-Ring Hydroxylation: The presence of hydroxyl groups at the C5 and C7 positions is a common feature among bioactive flavonoids and is considered important for various activities. oup.com For instance, the 5-OH group in the isoflavone genistein contributes to its stronger antioxidant activity compared to daidzein, which lacks it. oup.com The 7-OH group, present in this compound, is also crucial.

B-Ring Hydroxylation: The hydroxylation pattern on the B-ring significantly influences the antioxidant capacity and other biological effects. nih.govnih.gov An increase in the number of hydroxyl groups on the B-ring is often associated with enhanced antioxidant activity. nih.gov The specific position of hydroxylation is also key; for example, hydroxylation at the C3' and C4' positions has been shown to enhance the inhibition of certain enzymes. nih.gov In the case of this compound, the absence of a hydroxyl group on the B-ring, which instead carries a methoxy (B1213986) group, is a distinguishing feature that modifies its properties compared to polyhydroxylated isoflavonoids.

Table 1: Influence of Hydroxylation Patterns on Flavonoid Bioactivity

Structural Feature Position Impact on Bioactivity Example Comparison Citation
Hydroxyl Group C5 (A-Ring) Increases antioxidant activity and influences membrane binding. Genistein (5-OH) shows stronger antioxidant activity than Daidzein (5-H). oup.com
Hydroxyl Group C3 (C-Ring) Can enhance anti-adipogenic and enzyme inhibitory effects. Kaempferol (3-OH) has stronger anti-adipogenic action than Apigenin (3-H). oup.com

| Hydroxyl Groups | B-Ring | An increased number of -OH groups generally enhances antioxidant capacity. | Eriodictyol (3',4'-di-OH) has higher antioxidant capacity than Naringenin (4'-OH). | nih.gov |

Role of O-Methylation

O-methylation, the addition of a methyl group (-CH3) to a hydroxyl group to form a methoxy group (-OCH3), significantly modulates the physicochemical properties and biological activity of flavonoids. nih.govmdpi.com

The 4'-methoxy group in this compound is expected to have several effects:

Increased Lipophilicity: The replacement of a polar hydroxyl group with a less polar methoxy group increases the compound's lipophilicity (fat-solubility). nih.govmdpi.com This can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation. nih.govmdpi.com

Enhanced Stability and Activity: Methylation can protect the hydroxyl group from rapid metabolism (e.g., glucuronidation), thereby increasing the metabolic stability of the compound. mdpi.com In some cases, this leads to enhanced or altered biological activity. For example, 3'-methoxypuerarin (B1232487) showed better protective effects against cerebral ischemia-reperfusion injury in rats compared to its non-methylated parent compound, puerarin. nih.gov Similarly, methylation has been linked to enhanced antimicrobial activity in flavonoid phytoalexins. mdpi.com

Table 2: Effect of O-Methylation on Flavonoid Properties

Compound Class Modification Consequence Citation
Isoflavones O-methylation Increases lipophilicity, which can improve biological activity. nih.gov
Flavonoids O-methylation Enhances antimicrobial activity and metabolic stability. mdpi.com

Stereochemical Influences on Activity

Isoflavanones possess a chiral center at the C3 position of the heterocyclic C-ring. This means they can exist as two different stereoisomers (enantiomers), designated as (R) and (S). The spatial arrangement of the B-ring at this chiral center can have a profound impact on how the molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral.

Identification of Molecular Targets for this compound

The biological activities of the isoflavanone this compound are linked to its interaction with specific molecular targets within cellular signaling pathways. Research has identified key proteins whose function is modulated by this compound, leading to downstream effects such as the induction of apoptosis in cancer cells. The primary molecular targets identified are within the protein kinase B (Akt) and the extracellular signal-regulated kinase (ERK) signaling pathways.

Scientific investigations have demonstrated that this compound exerts its effects by inhibiting the phosphorylation of both Akt and ERK. nih.govtandfonline.com This inhibition is crucial as both Akt and ERK are key components of signaling cascades that regulate cell proliferation, survival, and apoptosis.

In studies conducted on human osteosarcoma (OS) cells (U2OS cell line), treatment with this compound led to a dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). nih.govtandfonline.com The dephosphorylation of these kinases indicates an inactivation of their signaling pathways. This inhibitory action was observed to be selective for cancerous cells, with minimal effects on the proliferation and apoptosis of normal human skin fibroblast (HSF) cells at similar concentrations. nih.govtandfonline.com Only at a high concentration (80 μM) was a decrease in phosphorylated Akt protein levels observed in normal HSF cells. nih.govtandfonline.com

The inactivation of the Akt and ERK pathways by this compound initiates a cascade of events leading to apoptosis. This is evidenced by the subsequent upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govtandfonline.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

The table below summarizes the identified molecular targets and the observed effects based on cellular assays.

Molecular TargetCell LineMethodObserved EffectDownstream Consequences
Phosphorylated Extracellular Signal-Regulated Kinase (p-ERK)Human Osteosarcoma (U2OS)Western BlotDose-dependent decrease in phosphorylationContribution to the induction of apoptosis
Phosphorylated Protein Kinase B (p-Akt)Human Osteosarcoma (U2OS)Western BlotDose-dependent decrease in phosphorylationUpregulation of Bax, Downregulation of Bcl-2, Induction of apoptosis

Metabolism and Pharmacokinetic Studies of 2,7 Dihydroxy 4 Methoxyisoflavanone in Non Human Systems

In Vitro Metabolic Stability and Metabolite Identification of 2,7-Dihydroxy-4'-methoxyisoflavanone (e.g., in rumen fluid)

Direct in vitro metabolic stability studies specifically on this compound are not extensively documented in publicly available research. However, its role as a direct precursor to formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone) allows for inferences to be made from studies on formononetin's metabolism in environments such as bovine rumen fluid. benchchem.comtandfonline.com

In a study investigating the in vitro metabolism of formononetin in bovine rumen fluid, formononetin was shown to be extensively metabolized. nih.govresearchgate.netoup.com The primary metabolic pathway observed was demethylation to produce daidzein (B1669772) (7,4'-dihydroxyisoflavone). nih.govresearchgate.net Subsequently, daidzein was further metabolized to equol, a well-known isoflavan (B600510) with significant biological activity. nih.govresearchgate.netoup.com

The metabolic cascade observed for formononetin in bovine rumen fluid is detailed in the table below. Given that this compound is an intermediate in the formation of formononetin, it is plausible that it would undergo similar enzymatic transformations within the rumen microbial environment. tandfonline.com

Table 1: In Vitro Metabolism of Formononetin in Bovine Rumen Fluid

Time (hours) Formononetin (µg/mL) Daidzein (µg/mL) Equol (µg/mL)
0 14.80 0.18 Not Detected
6 Not Reported 12.92 (Peak) Detected
12 1.16 Not Reported Not Reported
18 Not Reported Not Reported 16.94 (Peak)
24 0.76 1.30 12.64

Data sourced from a study on the in vitro metabolism of formononetin in bovine rumen fluid. nih.gov

Absorption, Distribution, and Excretion (ADE) in Animal Models for this compound

There is a notable lack of specific studies detailing the absorption, distribution, and excretion (ADE) of this compound in animal models. Research in this area has predominantly focused on its more stable and abundant downstream metabolite, formononetin, and other related isoflavones like biochanin A. The inherent instability and transient nature of this compound as a biosynthetic intermediate likely contribute to this gap in the scientific literature. tandfonline.com

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound is intrinsically linked to the biosynthesis of formononetin. The enzymatic conversion of 2,7,4'-trihydroxyisoflavanone (B1247573) to this compound is catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent 4'-O-methyltransferase (HI4'OMT). benchchem.com Subsequently, this compound is readily dehydrated to formononetin by a dehydratase. tandfonline.com

While the metabolism of this compound itself is not directly studied, research on the metabolism of its precursor, formononetin, by human liver microsomes has identified several cytochrome P450 (CYP) isoforms responsible for its biotransformation. These enzymes catalyze O-demethylation and hydroxylation reactions. nih.govcapes.gov.br It is plausible that these same or similar enzymatic pathways would be involved in the metabolism of this compound if it were to enter systemic circulation.

The key CYP isoforms involved in the metabolism of formononetin include CYP1A2, CYP2C91, CYP2A6, CYP2D61, and CYP2C19, which catalyze its conversion to daidzein and other hydroxylated metabolites. nih.gov

Table 2: Human Cytochrome P450 Isoforms Involved in Formononetin Metabolism

Cytochrome P450 Isoform Metabolic Reaction
CYP1A2 O-demethylation and production of other hydroxylated metabolites
CYP2C91 O-demethylation and production of other hydroxylated metabolites
CYP2A6 O-demethylation and production of other hydroxylated metabolites
CYP2D61 O-demethylation and production of other hydroxylated metabolites
CYP2C19 O-demethylation and production of other hydroxylated metabolites

Data sourced from a study on the metabolism of formononetin by human liver microsomes in vitro. nih.gov

Role of Gut Microbiota in this compound Metabolism (by related isoflavones)

The gut microbiota plays a crucial role in the metabolism of isoflavones, significantly influencing their bioavailability and biological activity. While direct evidence for the metabolism of this compound by gut microbiota is unavailable, extensive research on its related compounds, formononetin and biochanin A, provides a strong basis for understanding its likely metabolic fate in the gut. oup.comnih.govmdpi.com

The primary metabolic transformation of methoxylated isoflavones like formononetin and biochanin A by gut bacteria is O-demethylation. oup.com For instance, Eubacterium limosum has been shown to demethylate formononetin to daidzein and biochanin A to genistein (B1671435). oup.com This O-demethylase activity is associated with the bacterial cells and is not found in the extracellular environment. oup.com

Furthermore, in ruminants, the microbial population of the rumen is responsible for the rapid demethylation of formononetin to daidzein, which is then further converted to equol. researchgate.net Similarly, biochanin A is demethylated to genistein. researchgate.net Studies with formononetin have shown that it can modulate the composition of the gut microbiota, suggesting a reciprocal relationship between isoflavones and gut bacteria. nih.gov

Given that this compound shares the same 4'-methoxy group as formononetin, it is highly probable that it would also be a substrate for microbial O-demethylation in the gut, leading to the formation of 2,7,4'-trihydroxyisoflavanone.

Advanced Analytical Methodologies for 2,7 Dihydroxy 4 Methoxyisoflavanone Research

Chromatographic Separation Techniques for 2,7-Dihydroxy-4'-methoxyisoflavanone and its Metabolites

Chromatography is the cornerstone for the isolation and purification of this compound from natural sources or synthetic reaction mixtures. It is also vital for separating the parent compound from its potential metabolites in biological samples, which may include hydroxylated, demethylated, or conjugated derivatives. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase. nih.govunl.edu

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of isoflavonoids. nih.gov Reversed-phase (RP) chromatography is the most common mode used, typically employing a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. nih.gov The separation of isoflavanones is achieved by gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with varying polarities. nih.gov

For the analysis of a compound like this compound, a typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution. azom.com Detection is commonly performed using a Diode-Array Detector (DAD) or UV-Vis detector, which measures the absorbance of the compound at specific wavelengths.

Table 1: Representative HPLC Conditions for Isoflavone (B191592) Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% B to 90% B over 40 minutes
Flow Rate 1.0 mL/min
Detection DAD/UV at 260 nm
Column Temperature 25-30 °C

This table represents a typical method for isoflavone analysis; specific conditions for this compound would require optimization.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. waters.coms4science.at This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. s4science.at UHPLC methods can reduce analytical run times for isoflavones from over an hour to just a few minutes, dramatically increasing throughput. waters.coms4science.at

The principles of separation are the same as in HPLC, with reversed-phase C18 columns and water/acetonitrile mobile phases being standard. azom.comnih.gov The transfer of an existing HPLC method to UHPLC allows for a significant reduction in solvent consumption, making it a more environmentally friendly or "green" technique. waters.com

Table 2: Example UHPLC Gradient for Rapid Isoflavone Separation

Time (min)Flow Rate (mL/min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0.00.609010
0.10.609010
6.00.604060
7.00.601090

This table illustrates a rapid gradient suitable for isoflavone analysis on a UHPLC system. azom.com

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid technique used for the qualitative analysis and purification of isoflavonoids. rjpbcs.comui.ac.id It involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica gel. interchim.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential affinity for the stationary and mobile phases. rjpbcs.com

For separating moderately polar isoflavanones like this compound, normal-phase TLC on silica gel plates is common. rjpbcs.com The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol) is typically used. ui.ac.id The separated spots can be visualized under UV light or by spraying with a developing reagent. ui.ac.id

Table 3: Common TLC Mobile Phases for Flavonoid Separation

Mobile Phase SystemTypical Ratio (v/v)Application Notes
Chloroform : Methanol15:1 to 3:1Good for separating a range of flavonoids with varying polarity. rjpbcs.com
Toluene : Ethyl Acetate : Acetic Acid65:34:1Suggested for separating flavanones from related compounds. researchgate.net
Chloroform : Ethanol : Glacial Acetic Acid9.4:0.5:0.1Used for effective isolation of flavonoid compounds from plant extracts. ui.ac.id

Spectroscopic Characterization Techniques for this compound

Once isolated, spectroscopic techniques are employed to confirm the identity and elucidate the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in an Isoflavanone (B1217009) Skeleton

ProtonExpected Chemical Shift (ppm)Multiplicity
H-2~4.5 - 5.0Doublet of doublets (dd)
H-3~3.8 - 4.2Multiplet (m)
Methoxy (B1213986) (-OCH₃)~3.8Singlet (s)
Aromatic (A-ring)~6.0 - 7.0Varies (d, s)
Aromatic (B-ring)~6.8 - 7.5Doublets (d)

Note: These are generalized predictions. Actual values for this compound would need to be determined experimentally.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in an Isoflavanone Skeleton

CarbonExpected Chemical Shift (ppm)
C=O (C-4)~190 - 200
C-2~70 - 75
C-3~45 - 50
Methoxy (-OCH₃)~55 - 56
Aromatic/Olefinic~95 - 165

Note: These are generalized predictions. Actual values for this compound would need to be determined experimentally.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. When coupled with a chromatographic system (e.g., LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a characteristic pattern of daughter ions, which provides valuable structural information. nih.gov

For this compound (C₁₆H₁₄O₅), the expected nominal mass would be 286 g/mol . In electrospray ionization (ESI) mode, it would likely be observed as the protonated molecule [M+H]⁺ at m/z 287 in positive mode or the deprotonated molecule [M-H]⁻ at m/z 285 in negative mode.

The fragmentation pattern of isoflavonoids in MS/MS is well-studied. A common and diagnostic fragmentation is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring, providing information about the substitution on the A and B rings. nih.gov Other typical fragmentations include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy groups. nih.gov

Table 6: Predicted ESI-MS and MS/MS Fragments for this compound

Ionm/z (Predicted)Description
[M+H]⁺287Protonated Molecule
[M-H]⁻285Deprotonated Molecule
[M+H - H₂O]⁺269Loss of water
[M+H - •CH₃]⁺272Loss of methyl radical from methoxy group
RDA FragmentsVariesIons resulting from the cleavage of the C-ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the chromophoric system of this compound. Like other flavonoids, its UV-Vis spectrum is expected to exhibit two primary absorption bands. ijims.com Band I, typically appearing in the 300–380 nm range, is associated with the cinnamoyl system (B-ring), while Band II, usually found between 240–280 nm, corresponds to the benzoyl system (A-ring). ijims.com

Table 1: Typical UV-Vis Absorption Bands for Flavonoid Skeletons.
Absorption BandTypical Wavelength Range (nm)Associated Structural Moiety
Band I300 - 380B-ring cinnamoyl system
Band II240 - 280A-ring benzoyl system

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides critical information about the functional groups present in this compound by measuring the vibrations of its covalent bonds. youtube.com The IR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter being unique to the molecule as a whole. oregonstate.edu

Key characteristic absorption peaks for this compound can be predicted based on its structure. A broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the two phenolic hydroxyl groups. fiveable.me The carbonyl (C=O) group of the isoflavanone core will exhibit a strong, sharp peak typically around 1725-1705 cm⁻¹. fiveable.me Aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region. fiveable.me Additionally, C-O stretching vibrations from the ether (methoxy) and phenol (B47542) groups will be visible, often in the 1300-1200 cm⁻¹ range. pressbooks.pub

Table 2: Predicted Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching3600 - 3200Strong, Broad
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
Carbonyl C=OStretching1725 - 1705Strong, Sharp
Aromatic C=CStretching1600 - 1400Medium to Weak
C-O (Ether & Phenol)Stretching1300 - 1200Strong

Advanced Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple separation methods with spectroscopic detection, are indispensable for the analysis of this compound, especially within complex biological or botanical extracts. rsc.org

LC-MS/MS and GC-MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of isoflavonoids. nih.govresearchgate.net LC-MS is particularly well-suited for analyzing flavonoids, which are often present as conjugates in plant tissues. rsc.org The initial LC separation, typically using a reversed-phase column (e.g., C18), resolves the compound from other matrix components. nih.gov The separated analyte then enters the mass spectrometer. lcms.cz

In MS analysis, electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative ion mode. nih.gov For flavonoids, negative ion mode is often preferred as it readily forms the deprotonated molecule [M-H]⁻. ed.ac.uk Tandem MS (MS/MS) provides structural information through collision-induced dissociation (CID), which generates characteristic fragment ions. rsc.org For isoflavones, a key fragmentation pathway is the retro-Diels-Alder (rDA) reaction, which provides information about the substitution patterns on the A and B rings. nih.gov The fragmentation of the methoxy group, often seen as a loss of a methyl radical (CH₃·), is also a diagnostic feature. nih.gov

GC-MS analysis requires a derivatization step, such as silylation, to increase the volatility of the polar isoflavanone. nih.gov While less common for intact glycosides, GC-MS provides excellent chromatographic resolution for aglycones. jfda-online.com Electron impact (EI) ionization in GC-MS leads to extensive fragmentation, creating a detailed mass spectrum that can be compared against spectral libraries for identification. nih.gov

Diode Array Detection (DAD) and Photodiode Array Detection (PDA)

Diode Array Detection (DAD) and Photodiode Array Detection (PDA) are advanced UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). nih.gov Unlike standard UV detectors that measure absorbance at a single wavelength, DAD/PDA detectors acquire a full UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram. spincotech.com

This capability is highly advantageous for the analysis of this compound. It allows for:

Peak Purity Assessment: By comparing the spectra across a single chromatographic peak, co-eluting impurities can be detected. spincotech.com

Compound Identification: The acquired UV spectrum can be compared to a library of known spectra for confirmation of identity. nih.gov The characteristic dual-band spectrum of flavonoids makes this a particularly effective identification tool. researchgate.net

Optimal Wavelength Selection: The detector allows for the selection of the wavelength of maximum absorbance for quantification, thereby maximizing sensitivity. nih.gov

When coupled with mass spectrometry (LC-DAD-MS), this technique provides orthogonal data (UV spectrum and mass spectrum), significantly increasing the confidence in compound identification. nih.gov

Quantitative Bioanalytical Methods for this compound in Biological Matrices (Non-Human)

The quantification of this compound and its metabolites in non-human biological matrices, such as rat or mouse plasma, is crucial for pharmacokinetic studies. nih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed. jfda-online.com

A typical quantitative bioanalytical method involves several key steps:

Sample Preparation: This step is critical to remove interfering substances like proteins and phospholipids from the plasma. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov For isoflavones, LLE with a solvent like ethyl acetate is often effective. nih.gov If the isoflavanone is present as a glucuronide or sulfate conjugate, an enzymatic hydrolysis step (using enzymes like β-glucuronidase and sulfatase) is employed to release the aglycone for analysis. nih.gov

Chromatographic Separation: A rapid separation is achieved using UHPLC or fast HPLC systems with reversed-phase columns. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing exceptional selectivity and minimizing matrix effects.

Method Validation: The method must be fully validated according to regulatory guidelines. This includes assessing parameters such as linearity (calibration curve), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability. nih.gov For similar flavonoids, methods have been developed with lower limits of quantification (LLOQ) in the low nM or ng/mL range, with precision and accuracy values typically within ±15%. nih.gov

For instance, a validated LC/MS method for determining isoflavones in rat plasma demonstrated recoveries from 86 to 100% and interday precision of <2.6% relative standard deviation. nih.gov Such methods enable the detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical research models.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned in the Article.
Compound Name
This compound
2'-Benzoxyl-5,7-dihydroxy-4'-methoxy-2-methoxycarbonylisoflavone
Ethyl acetate

Potential Non Clinical Applications and Future Research Directions for 2,7 Dihydroxy 4 Methoxyisoflavanone

Agricultural and Crop Protection Applications (e.g., as phytoalexins or plant growth regulators)

Isoflavonoids are a critical component of plant defense systems, often functioning as phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack. nih.govnih.gov The compound 2,7-Dihydroxy-4'-methoxyisoflavanone plays a crucial indirect role in this defense mechanism. It serves as a key metabolic intermediate in the biosynthesis of medicarpin (B1676140), a major pterocarpan (B192222) phytoalexin with well-documented antifungal properties. researchgate.net

The synthesis of medicarpin requires a 4'-O-methylation step, a reaction that converts the precursor 2,7,4'-trihydroxyisoflavanone (B1247573) into this compound. researchgate.net This conversion is catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent 4'-O-methyltransferase (HI4'OMT). The subsequent transformation of this compound leads to the production of medicarpin, which helps protect the plant against pathogenic fungi.

Given this role, research into enhancing the production of this compound and other isoflavonoid (B1168493) precursors is a promising avenue for developing crops with increased resistance to diseases. nih.gov Engineering plants to upregulate the expression of key biosynthetic enzymes, such as HI4'OMT, could bolster their natural defense mechanisms, potentially reducing the need for synthetic fungicides. nih.gov While direct application as a plant growth regulator has not been extensively documented, its foundational role in phytoalexin synthesis underscores its importance in crop protection.

Application AreaRole of this compoundPotential Benefit
Crop Protection Key intermediate in the biosynthesis of the phytoalexin medicarpin. researchgate.netEnhanced natural resistance of crops to fungal pathogens. nih.govnih.gov
Phytoalexin Research Serves as a precursor molecule for studying the production of defensive compounds. Understanding and manipulating plant defense pathways for agricultural improvement.

Veterinary Health Applications (Non-Clinical)

The use of isoflavone-rich feed, such as soybean and red clover, is common in the diets of ruminants like sheep and dairy cows. mdpi.com These dietary isoflavones, after being hydrolyzed into their active aglycone forms by ruminal microorganisms, can have various physiological effects on the animals. mdpi.com

Research in this area has focused on the broader class of isoflavones rather than specifically on this compound. Studies have shown that dietary isoflavones can influence the reproductive performance of farm animals. For instance, high concentrations of the isoflavone (B191592) formononetin (B1673546) have been associated with an increased number of miscarriages in ewes. mdpi.com Conversely, some studies suggest that phytoestrogens may have galactopoietic properties, potentially increasing milk production in dairy cows. mdpi.com The intake of red clover silage, rich in isoflavones, has been linked to higher milk production and a more favorable fatty acid profile in milk. mdpi.com

These findings highlight the potential for using isoflavone-containing feeds to modulate animal health and productivity. However, the effects can be complex, with high intake levels sometimes leading to issues like temporary infertility. mdpi.com Future non-clinical veterinary research could investigate the specific effects of this compound to determine if it offers benefits without the adverse effects associated with other isoflavones.

Use as a Chemical Probe or Research Tool

Due to its position as a specific intermediate in isoflavonoid biosynthesis, this compound is a valuable chemical probe and research tool. Its primary utility lies in the elucidation of metabolic pathways in plants.

Scientists use isotopically labeled versions of this compound to trace its conversion into other molecules, such as formononetin and medicarpin. This allows for a detailed understanding of the enzymatic steps, reaction kinetics, and regulatory control points within the biosynthetic network. For example, studies have used this intermediate to confirm the precise roles of methylation and hydroxylation steps in the metabolic pathways of plants like Astragalus fruticosa.

Furthermore, by providing this compound as a substrate in in-vitro enzyme assays, researchers can characterize the activity and specificity of downstream enzymes, aiding in the discovery and functional analysis of new enzymes involved in plant specialized metabolism.

Research ApplicationHow this compound is UsedScientific Insight Gained
Metabolic Pathway Elucidation As a labeled intermediate to trace biochemical conversions. Understanding of biosynthetic routes to phytoalexins like medicarpin.
Enzyme Characterization As a substrate in assays to measure enzyme activity and specificity.Functional identification of enzymes in the isoflavonoid pathway. nih.gov
Heterologous Biosynthesis As a standard for identifying products in engineered microbes. Validation of engineered metabolic pathways for producing valuable compounds.

Development of Structure-Activity Relationship (SAR) Models for Isoflavanones

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For isoflavanones and related isoflavonoids, SAR research helps to identify the key functional groups and structural features responsible for their effects. jst.go.jpnih.gov

SAR studies on isoflavonoids have revealed important principles. For example, the saturation of the C-ring and the nature of substituents on this ring can significantly affect biological activity and receptor selectivity. jst.go.jp Modifications to the C-ring of the isoflavone daidzein (B1669772) to produce the corresponding isoflavanone (B1217009) were shown to increase its activity at the ERβ estrogen receptor. jst.go.jp

While specific SAR models for this compound are not extensively detailed in the literature, its structure provides a basis for comparison within the broader class of isoflavanones. The positions of the hydroxyl groups (at C7 and the rare C2) and the methoxy (B1213986) group (at C4') are key features. Developing SAR models for isoflavanones would involve synthesizing analogs of this compound with variations at these positions and testing their biological activities. This could lead to the design of new molecules with enhanced or more specific activities for various applications, from agricultural to research tools. researchgate.netnih.gov

Integration of Omics Technologies in this compound Research (e.g., transcriptomics for enzyme identification)

Modern "omics" technologies, such as transcriptomics and metabolomics, have revolutionized the study of plant biochemistry, including the biosynthesis of isoflavonoids like this compound. nih.govteknoscienze.com These high-throughput techniques allow for the simultaneous analysis of thousands of genes, transcripts, or metabolites, providing a system-level view of cellular processes. wikipedia.org

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying the genes that encode the enzymes of the isoflavonoid pathway. nih.govnih.gov By comparing the gene expression profiles of plants that produce high versus low levels of isoflavonoids, researchers can pinpoint candidate genes. frontiersin.orgmdpi.com This approach was essential in identifying and characterizing the gene for HI4'OMT, the enzyme that directly synthesizes this compound. nih.gov

Metabolomics, which profiles the small-molecule metabolites in a biological system, complements transcriptomics by measuring the end products of these genetic instructions. nih.gov By correlating transcriptomic and metabolomic data, scientists can confirm the function of newly discovered genes and gain a deeper understanding of how metabolic pathways are regulated. nih.gov This integrated omics approach is fundamental for metabolic engineering efforts aimed at producing high-value isoflavonoids in microbial hosts like yeast. nih.govnih.gov

Omics TechnologyApplication in Isoflavanone ResearchExample Finding
Transcriptomics Identification of genes encoding biosynthetic enzymes by analyzing gene expression. nih.govfrontiersin.orgDiscovery and functional confirmation of the HI4'OMT gene responsible for synthesizing this compound. nih.gov
Metabolomics Profiling of isoflavonoid intermediates and final products in plant tissues or engineered microbes. nih.govConfirmation of the presence of this compound as an intermediate in engineered yeast.
Integrated Omics Correlating gene expression data with metabolite profiles to validate gene function and map pathways. nih.govBuilding and optimizing synthetic biology platforms for the production of specific isoflavonoids. nih.gov

Challenges and Future Perspectives in Isoflavanone Research

Despite the growing interest in isoflavanones like this compound, several challenges remain. A significant hurdle is the low concentration of these compounds in their natural plant sources, which makes extraction and purification for research or other applications difficult and costly. nih.gov Furthermore, a complete understanding of the catalytic mechanisms of many key biosynthetic enzymes is still lacking, which can impede efforts in metabolic engineering. nih.gov

Future research is poised to address these challenges through several promising avenues:

Heterologous Biosynthesis: A major focus is on the development of engineered microorganisms (like E. coli and Saccharomyces cerevisiae) to serve as "cell factories" for the large-scale, sustainable production of specific isoflavonoids. nih.govnih.gov This involves transferring the entire plant biosynthetic pathway into a microbe and optimizing its performance.

Enzyme Discovery and Engineering: Continued use of omics technologies will lead to the discovery of new enzymes with novel functions. nih.gov These enzymes can then be engineered for improved efficiency, stability, or specificity, enhancing the productivity of microbial production platforms.

Advanced SAR Studies: As more isoflavanone analogs are synthesized, more sophisticated SAR and quantitative structure-activity relationship (QSAR) models will be developed. jst.go.jp This will enable the rational design of new compounds with tailored properties for specific non-clinical applications.

Exploring New Biological Activities: While its role in phytoalexin biosynthesis is established, future studies may uncover other biological activities of this compound and its derivatives in areas such as plant signaling or interactions with soil microbes.

Overcoming the current challenges through these integrated research efforts will be vital to unlocking the full potential of this compound and the broader class of isoflavanones.

Q & A

Q. What are the standard laboratory synthesis protocols for 2,7-Dihydroxy-4'-methoxyisoflavanone?

A common method involves cyclization of 2’,4’-dihydroxy-4-methoxychalcone using concentrated H₂SO₄ in ethanol under reflux for 24 hours. Post-reaction, cold water is added to precipitate the product, followed by purification via preparative TLC with n-hexane:ethyl acetate (4:3) eluent. Yield optimization may require adjusting catalyst concentration (e.g., H₂SO₄) or reaction time .

Q. How is the structural identity of this compound confirmed?

Characterization employs UV-Vis spectroscopy (λmax ~280 nm for flavanones), FTIR (O–H stretching at 3200–3500 cm⁻¹, C=O at ~1640 cm⁻¹), and NMR (¹H and ¹³C). For example, ¹H-NMR typically shows signals for methoxy groups (~δ 3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What natural sources produce this compound?

The compound is found in Myroxylon balsamum trunk wood and Brazilian red propolis extracts. In propolis, it is biosynthesized alongside neovestitol (2′,4′-dihydroxy-7-methoxyisoflavone) via microbial fermentation of lignocellulosic biomass .

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard). In case of skin contact, rinse with water for 15 minutes. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways?

It acts as an intermediate in isoflavonoid biosynthesis, converting from 2,4',7-trihydroxy-isoflavanone to formononetin (a precursor of medicarpin and maackiain). Isotopic labeling studies (e.g., ¹⁴C) confirm its role in methylation and hydroxylation steps in Astragalus fruticosa .

Q. What challenges arise in quantifying this compound in complex matrices?

Low solubility in aqueous buffers (e.g., ~0.1 mg/mL in water) complicates HPLC analysis. Researchers use polar aprotic solvents (DMSO) for dissolution and LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Matrix effects in plant extracts require normalization using internal standards (e.g., deuterated analogs) .

Q. What mechanisms explain its bioactivity in inhibiting bacterial biofilms?

In red propolis, the compound disrupts Streptococcus mutans biofilm formation by downregulating exopolysaccharide synthesis genes (e.g., gtfB). Synergistic effects with neovestitol enhance its anti-biofilm activity, validated via confocal microscopy and crystal violet assays .

Q. How can researchers resolve contradictions between solubility and observed bioactivity?

Despite low aqueous solubility, its bioactivity in antioxidant assays (e.g., DPPH radical scavenging) is attributed to cell membrane permeability. Solubility enhancers (e.g., cyclodextrins) or nanoformulations (liposomes) improve bioavailability in in vitro models .

Q. What methodologies study its interaction with serum proteins like bovine serum albumin (BSA)?

Fluorescence quenching assays measure binding constants (e.g., Stern-Volmer analysis). Circular dichroism (CD) reveals conformational changes in BSA upon binding. Molecular docking simulations predict binding sites (e.g., Sudlow’s Site I) .

Q. How is the compound’s role in enzyme inhibition explored?

Kinetic assays (e.g., Michaelis-Menten plots) using recombinant enzymes (e.g., cytochrome P450s) assess competitive/non-competitive inhibition. Isotope-labeled substrates (³H or ¹⁴C) track metabolic flux changes in pathway studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.